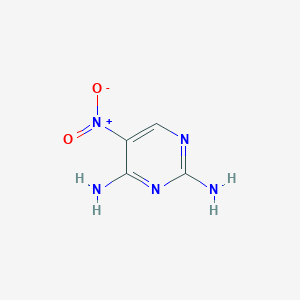

5-Nitropyrimidine-2,4-diamine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-nitropyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H,(H4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWYIIVPLIJDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298253 | |

| Record name | 5-nitropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18620-73-0 | |

| Record name | 18620-73-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-nitropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-4-Diamino-5-nitropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitropyrimidine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Nitropyrimidine-2,4-diamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to support further research and development.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of the presented data are predicted values derived from computational models.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₅O₂ | --INVALID-LINK-- |

| Molecular Weight | 155.11 g/mol | --INVALID-LINK-- |

| CAS Number | 18620-73-0 | --INVALID-LINK-- |

| Melting Point | 345-350 °C | ChemicalBook |

| Boiling Point (Predicted) | 509.0 ± 53.0 °C | ChemicalBook |

| pKa (Predicted) | 3.36 ± 0.10 | ChemicalBook |

| logP (Predicted) | -0.9 | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, Hot Methanol, Hot 2N Hydrochloric Acid | ChemicalBook |

| Appearance | Fine Yellow Powder | ChemicalBook |

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties, adapted from standard laboratory practices.

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 2,4-diaminopyrimidine. A representative protocol is as follows:

-

Dissolution: Dissolve 2,4-diaminopyrimidine in concentrated sulfuric acid at a controlled temperature, typically between 0 and 5 °C, with continuous stirring in an ice bath.

-

Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining the low temperature. The reaction is exothermic and careful temperature control is crucial to prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Isolation: Collect the precipitate by filtration and wash thoroughly with cold water to remove any residual acid.

-

Purification: Recrystallize the crude product from a suitable solvent, such as a mixture of ethanol and water, to obtain pure this compound as a yellow solid.

-

Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus:

-

Sample Preparation: Finely powder a small amount of the crystalline this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the block at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Boiling Point (for liquids)

While this compound is a solid at room temperature, a general protocol for determining the boiling point of a liquid organic compound is provided for reference:

-

Apparatus Setup: Place a small amount of the liquid in a test tube and immerse a capillary tube (sealed at one end) with the open end downwards into the liquid.

-

Heating: Heat the test tube in a heating bath (e.g., an oil bath or a Thiele tube) along with a thermometer.

-

Observation: As the liquid heats up, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream is observed.

-

Cooling: Remove the heat source and allow the apparatus to cool slowly.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.

Determination of pKa

The acid dissociation constant (pKa) can be determined spectrophotometrically:

-

Solution Preparation: Prepare a series of buffer solutions with a range of known pH values. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Spectrophotometric Measurement: Add a small aliquot of the stock solution to each buffer solution. Measure the UV-Vis absorbance spectrum of each solution.

-

Data Analysis: The pKa is the pH at which the concentrations of the protonated and deprotonated forms of the compound are equal. This can be determined by plotting the absorbance at a specific wavelength (where the two forms have different absorbances) against the pH and finding the inflection point of the resulting sigmoidal curve.

Determination of logP (Octanol-Water Partition Coefficient)

The partition coefficient (logP) can be determined using the shake-flask method followed by HPLC analysis:

-

Phase Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

-

Partitioning: Dissolve a known amount of this compound in the water-saturated octanol. Add an equal volume of the octanol-saturated water.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound in each layer using a validated HPLC method.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Solubility

The solubility in various solvents can be determined by the equilibrium solubility method:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Filtration: Filter the saturated solution to remove any undissolved solid.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC with a calibration curve.

-

Solubility Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Biological Activity and Signaling Pathways

This compound and its derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[1] The primary proposed mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.

Dihydrofolate Reductase (DHFR) Inhibition Pathway

DHFR is crucial for the synthesis of tetrahydrofolate (THF), a vital cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. Inhibition of DHFR disrupts these synthetic pathways, leading to cell cycle arrest and ultimately apoptosis.

Caption: DHFR Inhibition Pathway of this compound.

Experimental Workflow for Anticancer Drug Screening

The evaluation of the antiproliferative activity of this compound typically follows a standardized in vitro screening workflow.

Caption: In Vitro Anticancer Drug Screening Workflow.

Potential Alternative Mechanism: Aurora Kinase Inhibition

Recent studies on novel pyrimidine-2,4-diamine derivatives have revealed an alternative mechanism of action involving the inhibition of Aurora kinases, which are key regulators of mitosis. This leads to defects in the spindle assembly checkpoint and subsequent cell death.

Caption: Potential Aurora Kinase Inhibition Pathway.

References

Synthesis of 2,4-Diamino-5-nitropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2,4-Diamino-5-nitropyrimidine, a key intermediate in the development of various pharmacologically active compounds. This document details the core chemical reactions, provides specific experimental protocols, and presents quantitative data to facilitate comparison and replication in a research and development setting.

Core Synthesis Pathway: Direct Nitration

The most common and direct route to 2,4-Diamino-5-nitropyrimidine is through the electrophilic nitration of the 2,4-diaminopyrimidine precursor. The amino groups at positions 2 and 4 are strong activating groups, directing the electrophilic substitution to the electron-rich position 5 of the pyrimidine ring. The reaction is typically carried out using a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like sulfuric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).

While specific literature detailing the direct nitration of 2,4-diaminopyrimidine is sparse, a well-documented protocol for the analogous compound, 2,4-diamino-6-hydroxypyrimidine, provides a robust template for this synthesis.[1][2] The reaction conditions are carefully controlled to ensure selective mono-nitration at the C5 position and to prevent over-nitration or degradation of the highly activated pyrimidine ring.

Alternative Conceptual Pathway: Pyrimidine Ring Formation

An alternative, though less direct, approach involves the construction of the pyrimidine ring from acyclic precursors that already contain the necessary functional groups or can be easily converted. This method, often referred to as ring-closing synthesis or cyclization, typically involves the condensation of a guanidine salt with a three-carbon component, such as a substituted malonic acid derivative. For the synthesis of the target molecule, this would conceptually involve a nitro-substituted malonic acid derivative. This pathway offers versatility but is generally more complex, involving multiple steps.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative nitration synthesis, adapted from the protocol for 2,4-diamino-6-hydroxy-5-nitropyrimidine, which serves as a reliable model for the synthesis of the target compound.[1][2]

| Parameter | Value | Unit |

| Starting Material | 2,4-Diamino-6-hydroxypyrimidine | - |

| Reagents | 93% Fuming Nitric Acid, 98% Sulfuric Acid | - |

| Molar Ratio (Nitric Acid / Pyrimidine) | ~1.0 - 2.0 / 1.0 | - |

| Reaction Temperature | 30 - 35 | °C |

| Reaction Time | 2 | hours |

| Purity (HPLC) | 98.7 | % |

| Yield | 96.4 | % |

Experimental Protocols

The following section provides a detailed experimental methodology for the direct nitration pathway.

Note: This protocol is adapted from the synthesis of 2,4-diamino-6-hydroxy-5-nitropyrimidine and should be optimized for the direct nitration of 2,4-diaminopyrimidine.[1][2]

Synthesis of 2,4-Diamino-5-nitropyrimidine via Direct Nitration

Materials:

-

2,4-Diaminopyrimidine

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (93-96%)

-

Dichloromethane

-

Deionized Water

Procedure:

-

Dissolution: In a reaction vessel equipped with a stirrer and temperature control, dissolve the 2,4-diaminopyrimidine precursor in concentrated sulfuric acid. The weight ratio of sulfuric acid to the pyrimidine precursor should be approximately 5-10 to 1.[2]

-

Temperature Control: Cool the mixture to between 0 and 30 °C.[2]

-

Nitration: While maintaining the temperature between 30 and 35 °C, slowly add fuming nitric acid dropwise to the stirred solution.[1][2] The molar ratio of nitric acid to the diaminopyrimidine should be in the range of 1.0 to 2.0.[2]

-

Reaction Incubation: After the dropwise addition is complete, continue to stir the reaction mixture at 30-35 °C for an additional 1 to 2 hours to ensure the reaction goes to completion.[1][2]

-

Crystallization: Upon completion of the reaction, cool the mixture to between -5 and 0 °C to induce crystallization of the product.[1]

-

Isolation: Filter the resulting crystalline solid from the reaction mixture.

-

Washing: Wash the filter cake sequentially with dichloromethane and cold deionized water to remove residual acid and impurities.[1]

-

Drying: Dry the final product under a vacuum to obtain 2,4-Diamino-5-nitropyrimidine as a solid.

The following workflow illustrates the key steps of the experimental protocol.

References

Crystal Structure Analysis of 5-Nitropyrimidine-2,4-diamine: A Technical Guide

For: Researchers, scientists, and drug development professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 5-Nitropyrimidine-2,4-diamine. While a complete, publicly available crystal structure for this specific compound could not be located during a thorough literature and database search, this document outlines the generalized experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction that are applicable to this and similar pyrimidine derivatives. It further details the expected intermolecular interactions that would govern the crystal packing, supported by illustrative data tables and workflow diagrams. This guide is intended to serve as a practical resource for researchers undertaking the crystallographic analysis of this and related compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to nucleobases and other bioactive pyrimidine derivatives. The presence of amino and nitro functional groups suggests a high potential for specific intermolecular interactions, particularly hydrogen bonding, which are crucial for molecular recognition in biological systems and for the formation of stable solid-state structures.

The determination of the three-dimensional atomic arrangement in a crystalline solid through single-crystal X-ray diffraction provides invaluable information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular forces. This data is fundamental for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.

This whitepaper details the typical procedures for a complete crystal structure analysis of a compound such as this compound.

Experimental Protocols

The following sections describe a generalized methodology for the synthesis, crystallization, and crystallographic analysis of this compound.

Synthesis

The synthesis of this compound can be achieved through various established routes for pyrimidine derivatives. One common approach involves the nitration of a suitable 2,4-diaminopyrimidine precursor. A representative synthetic protocol is outlined below.

Materials:

-

2,4-Diaminopyrimidine

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Dichloromethane

-

Deionized water

Procedure:

-

To a stirred solution of concentrated sulfuric acid, 2,4-diaminopyrimidine is added portion-wise, maintaining the temperature below 10 °C with an ice bath.

-

Fuming nitric acid is added dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, the mixture is stirred at room temperature for several hours.

-

The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold dichloromethane.

-

The crude product is dried under vacuum. Further purification can be achieved by recrystallization.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. For pyrimidine derivatives, several crystallization techniques can be employed.

Recommended Methods:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture like DMF/water) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial. This vial is then placed in a larger sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Data Collection:

-

Instrument: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used.

-

X-ray Source: Monochromatic X-radiation, commonly Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å), is employed.

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. The data collection strategy is designed to cover a significant portion of the reciprocal space to ensure a complete dataset.

Structure Solution and Refinement:

-

The collected diffraction data is processed to yield a set of indexed reflections with their corresponding intensities.

-

The crystal system and space group are determined from the symmetry of the diffraction pattern.

-

The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

This initial model is then refined using full-matrix least-squares methods, which iteratively adjust atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

Data Presentation

The following tables present illustrative crystallographic data for a hypothetical analysis of this compound. These values are typical for a small organic molecule and are provided for demonstrative purposes, as a published crystal structure for this specific compound is not available.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C₄H₅N₅O₂ |

| Formula weight | 155.12 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.5 (Å) α = 90° |

| b = 10.2 (Å) β = 95.0° | |

| c = 8.8 (Å) γ = 90° | |

| Volume | 670.0 ų |

| Z (molecules per cell) | 4 |

| Calculated density | 1.538 Mg/m³ |

| Absorption coefficient | 0.129 mm⁻¹ |

| F(000) | 320 |

| Crystal size | 0.20 x 0.15 x 0.10 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5400 |

| Independent reflections | 1500 [R(int) = 0.04] |

| Completeness to theta | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 1500 / 0 / 100 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.120 |

| R indices (all data) | R1 = 0.060, wR2 = 0.135 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Table 2: Illustrative Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| N(1)-C(2) | 1.34 | C(2)-N(1)-C(6) | 118.0 |

| C(2)-N(3) | 1.33 | N(1)-C(2)-N(3) | 123.0 |

| N(3)-C(4) | 1.36 | C(2)-N(3)-C(4) | 119.0 |

| C(4)-C(5) | 1.40 | N(3)-C(4)-C(5) | 120.0 |

| C(5)-C(6) | 1.38 | C(4)-C(5)-C(6) | 117.0 |

| C(6)-N(1) | 1.35 | C(5)-C(6)-N(1) | 123.0 |

| C(5)-N(5) | 1.45 | C(4)-C(5)-N(5) | 121.0 |

| N(5)-O(1) | 1.22 | O(1)-N(5)-O(2) | 124.0 |

| C(2)-N(2) | 1.34 | N(1)-C(2)-N(2) | 118.5 |

| C(4)-N(4) | 1.35 | N(3)-C(4)-N(4) | 119.5 |

Table 3: Illustrative Hydrogen Bond Geometry

| D—H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

| N(2)-H···O(1) | 0.88 | 2.10 | 2.95 | 165 |

| N(4)-H···N(3) | 0.88 | 2.25 | 3.10 | 170 |

(D = donor atom, A = acceptor atom)

Visualizations

The following diagrams illustrate the experimental workflow and the likely intermolecular interactions within the crystal lattice of this compound.

Spectroscopic Data and Analysis of 5-Nitropyrimidine-2,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Nitropyrimidine-2,4-diamine. Due to the limited availability of experimental spectra in public databases, this document presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights into the structural features of the molecule and serve as a reference for experimental analysis. The guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and includes a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (Molecular Formula: C₄H₅N₅O₂, Molecular Weight: 155.12 g/mol )[1]. These predictions were generated using computational chemistry software and are intended to approximate the experimental values.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 1H | H-6 |

| ~7.0 | Broad Singlet | 2H | 4-NH₂ |

| ~6.5 | Broad Singlet | 2H | 2-NH₂ |

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-2 |

| ~158 | C-4 |

| ~155 | C-6 |

| ~115 | C-5 |

Predicted in DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine groups) |

| 1640 | Strong | C=N stretching (pyrimidine ring) |

| 1580 | Strong | N-H bending (amine groups) |

| 1520 | Strong | Asymmetric NO₂ stretching |

| 1350 | Strong | Symmetric NO₂ stretching |

| 800 | Medium | C-N stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 155 | 100 | [M]⁺ (Molecular Ion) |

| 139 | 40 | [M-O]⁺ |

| 125 | 30 | [M-NO]⁺ |

| 109 | 60 | [M-NO₂]⁺ |

| 95 | 25 | [M-NO₂ - CH₂N]⁺ |

| 68 | 50 | [C₃H₂N₂]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in other common NMR solvents). The solution should be clear and free of particulate matter.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

The spectral width should be set to encompass all expected proton resonances (e.g., 0-12 ppm).

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

The spectral width should cover the expected range for carbon resonances (e.g., 0-180 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Acquisition:

-

Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and strong signal for the molecular ion.

-

-

Data Acquisition (EI-MS):

-

Introduce the sample via a direct insertion probe or a gas chromatograph.

-

Acquire the mass spectrum using a standard electron energy of 70 eV.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel or known chemical compound.

References

The Therapeutic Potential of 5-Nitropyrimidine-2,4-diamine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 5-nitropyrimidine-2,4-diamine core is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel pharmaceuticals.

Antiproliferative and Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated potent antiproliferative effects against a variety of human cancer cell lines.

Quantitative Analysis of Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against various cancer cell lines.

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| 7w | Alkylamino pyrimidine derivative | HepG2 | 10.37 | [1] |

| 9k | Triazolopiperazine scaffold | A549 | 2.14 | [2] |

| 9k | Triazolopiperazine scaffold | HCT-116 | 3.59 | [2] |

| 9k | Triazolopiperazine scaffold | PC-3 | 5.52 | [2] |

| 9k | Triazolopiperazine scaffold | MCF-7 | 3.69 | [2] |

| 13f | 1,4,8-triazaspiro[4.5]decan-3-one scaffold | A549 | 1.98 | [2] |

| 13f | 1,4,8-triazaspiro[4.5]decan-3-one scaffold | HCT-116 | 2.78 | [2] |

| 13f | 1,4,8-triazaspiro[4.5]decan-3-one scaffold | PC-3 | 4.27 | [2] |

| 13f | 1,4,8-triazaspiro[4.5]decan-3-one scaffold | MCF-7 | 4.01 | [2] |

| A12 | Diarylaminopyrimidine scaffold | A549 | 0.130 | [3] |

| A12 | Diarylaminopyrimidine scaffold | MDA-MB-231 | 0.094 | [3] |

Mechanism of Action: Cell Cycle Arrest

Studies have indicated that some of these compounds exert their antiproliferative effects by inducing cell cycle arrest. For instance, compound 7w was found to arrest HepG2 cells primarily in the G2/M phase of the cell cycle[1]. Similarly, compound 9k was observed to block the A549 cell cycle at the G2-M phase and cause an accumulation of cells in the S phase[2]. This suggests that these derivatives may interfere with the cellular machinery responsible for mitotic progression.

Experimental Protocol: Antiproliferative Assay (MTT Assay)

The antiproliferative activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., A549, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibitory Activity

The 2,4-diaminopyrimidine scaffold is a well-established "hinge-binding" motif, making it a privileged structure for the design of kinase inhibitors.[3] Derivatives of this compound have been investigated as inhibitors of several important kinases implicated in cancer and other diseases.

Key Kinase Targets

-

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration. Overexpression of FAK is associated with the development of various tumors.[3]

-

Aurora Kinases: These are a family of serine/threonine kinases that are key regulators of mitosis. Their inhibition can lead to defects in spindle assembly and cell division, ultimately triggering apoptosis in cancer cells.[4]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Inhibition of CDKs, such as CDK2 and CDK9, is a validated strategy in cancer therapy.[5][6]

-

Protein Kinase C theta (PKCθ): This kinase is critical for T-cell signaling, and its inhibition has therapeutic potential in T-cell-mediated diseases like rheumatoid arthritis and transplant rejection.[7]

Quantitative Analysis of Kinase Inhibitory Activity

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| A12 | FAK | - (Potent, specific value not provided) | [3] |

| Novel pyrimidine-2,4-diamine derivative | Aurora Kinases | - (Activity demonstrated) | [4] |

| 6d | CDK2/cyclin E1 | - (Potent, specific value not provided) | [5][6] |

| 9g | CDK9/cyclin T1 | - (Potent, specific value not provided) | [5][6] |

| 2 | PKCθ | - (Potent, specific value not provided) | [7] |

| 34 | PKCθ | - (Potent, specific value not provided) | [7] |

Signaling Pathway: FAK Signaling in Cancer

The diagram below illustrates the central role of Focal Adhesion Kinase (FAK) in promoting cancer cell survival and proliferation, and how its inhibition by this compound derivatives can block these oncogenic signals.

Experimental Protocol: Kinase Inhibition Assay

A common method to determine the inhibitory activity of compounds against a specific kinase is through an in vitro kinase assay, often utilizing a fluorescent or luminescent readout.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

-

Recombinant purified kinase (e.g., FAK, Aurora A)

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

White, opaque 384-well plates

-

Plate reader capable of luminescence or fluorescence detection

Procedure:

-

Compound Plating: Dispense the test compounds at various concentrations into the wells of the 384-well plate.

-

Kinase Reaction Initiation: Add the kinase, substrate, and ATP to the wells to initiate the kinase reaction. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Reaction Termination and Detection: Add the detection reagent according to the manufacturer's protocol. This reagent typically stops the kinase reaction and generates a signal (e.g., luminescence) that is proportional to the amount of ADP produced (and thus, kinase activity).

-

Signal Measurement: Read the plate on a plate reader.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. Some pyrimidine derivatives have shown promise as anti-inflammatory agents by inhibiting key mediators of the inflammatory response.

Inhibition of Nitric Oxide (NO) and iNOS

Derivatives of 5-nitropyrimidine-2,4-dione have been synthesized and evaluated for their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[8] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

Quantitative Analysis of Anti-inflammatory Activity

| Compound ID | Target/Assay | IC50 (µM) | Reference |

| 36 | Nitric Oxide Production (RAW 264.7 cells) | 8.6 | [8] |

| 36 | iNOS Activity | 6.2 | [8] |

Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)

Objective: To measure the inhibition of nitric oxide production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compounds dissolved in DMSO

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B.

-

Incubation and Measurement: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) in the supernatant is proportional to the absorbance.

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells.

Antimicrobial Activity

While the primary focus has been on anticancer and kinase inhibitory activities, the broader class of nitropyrimidine and nitropyridine derivatives has also been explored for antimicrobial potential. The nitro group is a key pharmacophore in several existing antimicrobial drugs.

General Antimicrobial Potential

Studies on related nitropyridine derivatives have shown activity against various bacterial strains, including Mycobacterium tuberculosis.[9] The presence of both a nitro group and a pyrimidine core suggests that this compound derivatives could be promising candidates for the development of new antimicrobial agents. Further screening against a broad panel of bacterial and fungal pathogens is warranted.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Inoculum of the microorganism adjusted to a standard density (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the growth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent antiproliferative effects against a range of cancer cell lines, targeted inhibition of key kinases involved in oncogenesis and inflammation, and potential as anti-inflammatory and antimicrobial agents. The ability to induce cell cycle arrest and modulate critical signaling pathways, such as the FAK pathway, underscores their therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and optimization of these compounds. Future research should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic properties, and further exploring the full spectrum of their biological activities to unlock their full potential in drug discovery.

References

- 1. Design, synthesis and antiproliferative activity of novel this compound derivatives bearing alkyl acetate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel pyrimidine-2,4-diamine derivative suppresses the cell viability and spindle assembly checkpoint activity by targeting Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel 5-fluoro- N2, N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

The Evolving Landscape of Pyrimidine-Based Therapeutics: An In-depth Analysis of 5-Nitropyrimidine-2,4-diamine and its Derivatives' Mechanism of Action

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the mechanistic underpinnings of 5-Nitropyrimidine-2,4-diamine and its analogous compounds. As the quest for novel therapeutic agents continues, pyrimidine scaffolds have consistently emerged as privileged structures in medicinal chemistry. This document synthesizes the current understanding of how 5-nitropyrimidine derivatives exert their biological effects, with a focus on their potential as antiproliferative and anti-inflammatory agents.

Executive Summary

This compound and its derivatives represent a promising class of small molecules with demonstrated biological activities. While the precise mechanism of action for the parent compound is still under investigation, studies on its derivatives have revealed significant insights. Key findings indicate that these compounds can induce cell cycle arrest in cancer cells and inhibit key inflammatory mediators. This guide will dissect the available preclinical data, present it in a structured format for clarity, and provide detailed experimental methodologies to aid in future research and development efforts.

Antiproliferative Activity: Induction of G2/M Cell Cycle Arrest

A significant body of research points to the potent antiproliferative effects of 5-nitropyrimidine derivatives. Studies have shown that these compounds can inhibit the growth of various human cancer cell lines.

Quantitative Analysis of Antiproliferative Potency

The efficacy of novel this compound derivatives bearing an alkyl acetate moiety has been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) highlight their potential as anticancer agents, with one derivative, compound 7w, demonstrating superior activity compared to the standard chemotherapeutic drug, 5-fluorouracil, against HepG2 cells.[1]

| Compound | MDA-MB-231 (IC50 in µM) | A549 (IC50 in µM) | HepG2 (IC50 in µM) | MCF-7 (IC50 in µM) |

| Compound 7w | - | - | 10.37 | - |

| 5-Fluorouracil | - | - | >30 | - |

Data for other compounds in the series can be found in the source publication. This table focuses on the most promising derivative highlighted.

Mechanism of Action: Cell Cycle Dysregulation

Flow cytometry analysis has been instrumental in elucidating the mechanism by which these derivatives inhibit cancer cell proliferation. The data reveals that treatment with compound 7w leads to an accumulation of cells in the G2/M phase of the cell cycle in HepG2 cells.[1] This suggests that the compound interferes with the cellular machinery responsible for the transition from the G2 phase to mitosis, ultimately leading to a halt in cell division.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a 5-nitropyrimidine derivative on the cell cycle distribution of cancer cells.

Materials:

-

HepG2 human liver cancer cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

5-nitropyrimidine derivative (e.g., compound 7w)

-

Dimethyl sulfoxide (DMSO) as a vehicle control

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture: Seed HepG2 cells in 6-well plates at a density of 2 x 10^5 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Treat the cells with varying concentrations of the 5-nitropyrimidine derivative (or vehicle control) for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: After treatment, detach the cells using trypsin-EDTA, and collect them by centrifugation at 1,500 rpm for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at approximately 617 nm.

-

Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Derivatives of the related 5-nitropyrimidine-2,4-dione have been investigated for their anti-inflammatory properties. These studies suggest a mechanism involving the inhibition of nitric oxide (NO) production and the activity of inducible nitric oxide synthase (iNOS).

Quantitative Analysis of Anti-inflammatory Potency

A series of 5-nitropyrimidine-2,4-dione analogues were synthesized and evaluated for their ability to inhibit NO production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Compound 36 from this series emerged as a potent inhibitor of both NO production and iNOS activity, with minimal cytotoxicity.[2]

| Compound | NO Production Inhibition (IC50 in µM) | iNOS Activity Inhibition (IC50 in µM) | Cytotoxicity (IC50 in µM) |

| Compound 36 | 8.6 | 6.2 | > 80.0 |

Mechanism of Action: iNOS Inhibition

The anti-inflammatory effects of these dione analogues are attributed to their direct inhibition of iNOS, the enzyme responsible for the production of large quantities of NO during inflammation. Molecular docking studies have further supported this mechanism, indicating that these compounds can bind effectively to the active site of iNOS.[2]

Experimental Protocol: Nitric Oxide Production Assay (Griess Assay)

Objective: To measure the inhibitory effect of a 5-nitropyrimidine derivative on NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

5-nitropyrimidine derivative

-

Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well microplate reader

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the 5-nitropyrimidine derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).

-

Sample Collection: After incubation, collect 50 µL of the culture supernatant from each well.

-

Griess Reaction: Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition relative to the LPS-only control.

General Mechanism: Interaction with Nucleophilic Targets

At a broader level, 2,4-diamino-5-nitropyrimidine has been described as an antiproliferative agent that binds to nucleophilic sites on proteins.[3] This interaction is thought to inhibit enzymes crucial for DNA synthesis, thereby leading to cell death by preventing the production of new proteins required for cell division.[3] This overarching mechanism may encompass the more specific actions observed, such as cell cycle arrest.

Future Directions and Conclusion

The study of this compound and its derivatives is a burgeoning field with significant therapeutic potential. The current body of evidence strongly suggests that these compounds exert their antiproliferative effects, at least in part, through the induction of G2/M cell cycle arrest. Furthermore, related structures have demonstrated promising anti-inflammatory activity via the inhibition of iNOS.

Future research should focus on identifying the precise molecular targets of these compounds to fully elucidate their mechanisms of action. The use of techniques such as proteomics, kinome profiling, and computational modeling will be invaluable in this endeavor. Additionally, in vivo studies are warranted to assess the efficacy, pharmacokinetics, and safety profiles of the most potent derivatives.

References

- 1. Design, synthesis and antiproliferative activity of novel this compound derivatives bearing alkyl acetate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

In Silico Modeling of 5-Nitropyrimidine-2,4-diamine Interactions: A Technical Guide

Introduction

5-Nitropyrimidine-2,4-diamine and its derivatives represent a class of small molecules with significant therapeutic potential, demonstrating activity as inhibitors of various protein kinases and other enzymes. The exploration of these interactions through in silico modeling has become a cornerstone of the drug discovery and development process. Computational techniques such as molecular docking and molecular dynamics simulations provide invaluable insights into the binding modes, affinities, and selectivity of these compounds, thereby guiding the rational design of more potent and specific drug candidates. This technical guide provides an in-depth overview of the computational methodologies employed to study this compound interactions, supported by quantitative data and workflow visualizations.

Experimental Protocols

The in silico investigation of this compound interactions typically involves a multi-step computational workflow. The following sections detail the common experimental protocols for molecular docking and molecular dynamics simulations.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

A. Ligand and Receptor Preparation:

-

Ligand Preparation: The 3D structure of the this compound derivative is constructed using molecular building software. The geometry is then optimized using a suitable force field, and partial charges are assigned.

-

Receptor Preparation: The 3D crystal structure of the target protein (e.g., a kinase) is obtained from a protein database such as the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and charges are assigned.

B. Docking Simulation:

-

Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

-

Docking Algorithm: A docking program (e.g., AutoDock, Glide, DOCK6) is used to systematically search for the optimal binding pose of the ligand within the receptor's active site.[1] The algorithm explores various conformations of the ligand and evaluates the binding energy for each pose.

-

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected and analyzed to understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time, providing a more detailed understanding of its stability and the nature of the interactions.

A. System Setup:

-

Complex Preparation: The most promising docked pose of the this compound derivative in complex with the target protein is used as the starting structure.

-

Solvation: The complex is placed in a periodic box of water molecules to simulate the aqueous cellular environment.

-

Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system and to mimic physiological salt concentrations.

B. Simulation Protocol:

-

Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and a constant pressure (NPT ensemble) to allow the system to relax to a stable state.[2]

-

Production Run: A long production simulation is run to generate a trajectory of the system's atomic motions over time. This trajectory is then used for analysis.

C. Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated to assess the stability of the complex throughout the simulation.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is analyzed to identify flexible regions of the protein.

-

Interaction Analysis: The hydrogen bonds and other non-covalent interactions between the ligand and the protein are monitored throughout the simulation to determine their persistence and strength.

-

Binding Free Energy Calculations: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the complex.

Quantitative Data Summary

The following tables summarize quantitative data from various in silico and in vitro studies on this compound derivatives, highlighting their inhibitory activities against different targets.

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Compound 7w | HepG2 cells | 10.37 | [3] |

| Compound 36 | Nitric Oxide Production | 8.6 | [4] |

| Compound 36 | iNOS Activity | 6.2 | [4] |

| Alisertib (MLN8237) | AURKA | 0.0012 | [5] |

| Barasertib (AZD1152) | AURKB | 0.00037 | [5] |

| AMG900 | AURKB | 0.004 | [5] |

| PF-03814735 | AURKA | 0.0008 | [5] |

| BI2536 | PLK | 0.00083 | [5] |

| BI6727 | PLK | 0.00087 | [5] |

| DAP-81 | PLK | 0.0009 | [5] |

| Compound 7i | HCT116 cells | 4.93 | [6] |

| Compound 7i | HT-29 cells | 5.57 | [6] |

| Compound 7i | MCF-7 cells | 8.84 | [6] |

| Compound 7i | HeLa cells | 14.16 | [6] |

| Compound A12 | A549 cells | 0.130 | [7] |

| Compound A12 | MDA-MB-231 cells | 0.094 | [7] |

| CEP-37440 | FAK | 0.002 | [7] |

| CEP-37440 | ALK | 0.0031 | [7] |

| VS-6063 (Defactinib) | FAK | 0.0006 | [7] |

Table 1: Inhibitory concentrations (IC50) of various this compound derivatives and related compounds against different cell lines and protein targets.

| Compound | Target | Binding Energy (kcal/mol) | Reference |

| W62 | pDHFR | More negative than reference | [1] |

| 6A | PTP1B | Lowest among tested | [8] |

| 3K | PTP1B | Lowest among tested | [8] |

| 1B | PTP1B | Lowest among tested | [8] |

| 2K | PTP1B | Lowest among tested | [8] |

Table 2: Predicted binding energies from molecular docking studies.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate a generalized signaling pathway that can be targeted by this compound derivatives and the typical in silico modeling workflow.

Caption: Generalized kinase signaling pathway targeted by this compound.

Caption: Typical workflow for in silico modeling of ligand-protein interactions.

Conclusion

In silico modeling plays a pivotal role in the modern drug discovery pipeline for this compound derivatives. By providing detailed atomic-level insights into their interactions with biological targets, these computational methods facilitate the identification and optimization of lead compounds with improved efficacy and selectivity. The integration of molecular docking and molecular dynamics simulations, supported by robust experimental validation, will continue to accelerate the development of novel therapeutics based on the this compound scaffold.

References

- 1. jurnal.ugm.ac.id [jurnal.ugm.ac.id]

- 2. youtube.com [youtube.com]

- 3. Design, synthesis and antiproliferative activity of novel this compound derivatives bearing alkyl acetate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to 5-Nitropyrimidine-2,4-diamine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-nitropyrimidine-2,4-diamine core scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth analysis of the potential therapeutic targets of compounds derived from this scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways. While direct target identification for the parent this compound molecule is limited in publicly available research, the extensive investigation into its analogues provides a strong foundation for exploring its therapeutic utility. This document summarizes the key findings on these derivatives to illuminate the potential therapeutic avenues for the core compound.

Potential Therapeutic Targets

Derivatives of the this compound scaffold have been investigated for their inhibitory activity against several key protein targets implicated in a range of diseases, including cancer, inflammation, and infectious diseases. The primary targets identified are protein kinases, dihydrofolate reductase (DHFR), and inducible nitric oxide synthase (iNOS).

Protein Kinase Inhibition

The 2,4-diaminopyrimidine moiety is a well-established hinge-binding motif in numerous kinase inhibitors. This structural feature allows for the formation of crucial hydrogen bonds with the kinase hinge region, a critical component of the ATP-binding pocket. Consequently, derivatives of this compound have been explored as inhibitors of various kinase families.

-

Mitogen-Activated Protein Kinases (MAPKs) and Cdc2-related Kinases (CRKs): Chemical proteomics approaches have identified MAPKs and CRKs as potential molecular targets for 2,4-diaminopyrimidine derivatives. These kinases are key regulators of cellular processes, including proliferation, differentiation, and apoptosis.

-

Cyclin-Dependent Kinases (CDKs): The 2,4-diamino-5-ketopyrimidine core, a close structural relative, has been identified as a critical structure for potent, ATP-competitive inhibition of the CDK family (CDK1, CDK2, and CDK4).[1] These kinases are central to cell cycle regulation, and their dysregulation is a hallmark of cancer.

-

Other Kinases: Various studies have reported the activity of 2,4-diaminopyrimidine derivatives against other kinases such as Sky kinase, Protein Kinase C theta (PKCθ), and MAP kinase-activated protein kinase 2 (MK2).[2][3][4]

Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine scaffold is a classical feature of DHFR inhibitors, such as methotrexate and trimethoprim. DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the regeneration of tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis, leading to cell death. This mechanism is exploited in both cancer chemotherapy and antimicrobial therapy. Several 2,4-diamino-5-(substituted benzyl)pyrimidines have shown potent inhibitory activity against DHFR from various organisms, including pathogenic bacteria and protozoa.[5][6]

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Analogues of 5-nitropyrimidine, specifically 5-nitropyrimidine-2,4-dione derivatives, have been identified as inhibitors of inducible nitric oxide synthase (iNOS).[7] iNOS is an enzyme that produces large quantities of nitric oxide (NO), a key signaling molecule in the inflammatory response. Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases.

Quantitative Data on Derivatives

The following tables summarize the reported inhibitory activities of various derivatives of the 2,4-diaminopyrimidine scaffold. It is important to note that these data pertain to derivatives and not the parent this compound.

Table 1: Kinase Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives

| Derivative Class | Target Kinase | IC50 / Ki | Reference |

| 2,4-Diamino-5-ketopyrimidines | CDK1 | Ki = 0.001 µM | [1] |

| CDK2 | Ki = 0.003 µM | [1] | |

| CDK4 | Ki = 0.001 µM | [1] | |

| 2,4-Diaminopyrimidines | MK2 | IC50 = 19 nM | [4] |

| 2,4-Diamino-5-cyanopyrimidines | PKCθ | Potent Inhibition (Specific IC50 not provided) | [3] |

Table 2: Dihydrofolate Reductase (DHFR) Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives

| Derivative | Target DHFR | IC50 | Reference |

| 2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine | Pneumocystis carinii | 23 nM | [5] |

| Toxoplasma gondii | 5.5 nM | [5] | |

| Mycobacterium avium | 1.5 nM | [5] | |

| 6-Alkyl-2,4-diaminopyrimidines | Bacillus anthracis | MIC = 0.125-8 µg/mL | [6] |

| Staphylococcus aureus | MIC = 0.125-8 µg/mL | [6] |

Table 3: Inducible Nitric Oxide Synthase (iNOS) Inhibitory Activity of a 5-Nitropyrimidine Analogue

| Compound | Target | IC50 | Reference |

| 5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione | iNOS activity | 6.2 µM | [7] |

| NO production in RAW 264.7 cells | 8.6 µM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the potential therapeutic targets of this compound and its derivatives.

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

-

Recombinant purified target kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

-

Microplate reader (luminometer, fluorescence reader, or scintillation counter)

-

96- or 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In each well of the assay plate, add the kinase, the specific substrate, and the test compound at various concentrations. Include a positive control (kinase + substrate, no inhibitor) and a negative control (substrate, no kinase).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method.

-

Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.

-

Fluorescence-based (e.g., Z'-LYTE™): Measure the ratiometric change in fluorescence of a FRET-based peptide substrate.

-

Radiometric: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using phosphocellulose paper and quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a spectrophotometric method to measure the inhibition of DHFR activity.

Objective: To determine the IC50 of a test compound against DHFR.

Materials:

-

Recombinant purified DHFR

-

Dihydrofolic acid (DHF)

-

NADPH (Nicotinamide adenine dinucleotide phosphate)

-

DHFR assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound (dissolved in DMSO)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test compound in the assay buffer.

-

Reaction Mixture: In the wells of the UV-transparent plate or cuvettes, add the DHFR enzyme and the test compound at various concentrations.

-

Initiation of Reaction: To start the reaction, add DHF and NADPH to the wells. The final reaction mixture should contain all components at their working concentrations.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes) at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

-

Data Analysis: Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[8][9]

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of iNOS-mediated nitric oxide production using the Griess reagent.

Objective: To determine the IC50 of a test compound for the inhibition of NO production in stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for cell stimulation

-

Test compound (dissolved in DMSO)

-

Griess Reagent System (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 540 nm

Procedure:

-

Cell Seeding: Seed the macrophage cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour). Then, stimulate the cells with LPS and IFN-γ to induce iNOS expression and NO production. Include unstimulated and stimulated vehicle controls.

-

Incubation: Incubate the cells for a prolonged period (e.g., 18-24 hours) to allow for iNOS expression and NO accumulation in the culture medium.

-

Griess Assay:

-

Collect the cell culture supernatant from each well.

-

Add the Griess reagents to the supernatant. This will react with nitrite (a stable oxidation product of NO) to form a colored azo compound.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in each sample from the standard curve. Determine the percentage of inhibition of NO production for each compound concentration relative to the stimulated vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[10][11][12][13]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Signaling Pathways

Caption: Simplified Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Caption: Role of Cyclin-Dependent Kinases (CDKs) in the G1/S cell cycle transition.

Experimental Workflows

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound scaffold represents a privileged structure in drug discovery, with its derivatives demonstrating significant inhibitory activity against a range of clinically relevant targets. The primary therapeutic potential appears to lie in the development of inhibitors for protein kinases, dihydrofolate reductase, and inducible nitric oxide synthase. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic applications of novel compounds based on this core structure. Future research should aim to elucidate the specific molecular targets of the parent this compound to fully unlock its therapeutic potential.

References

- 1. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]